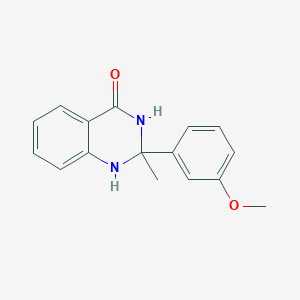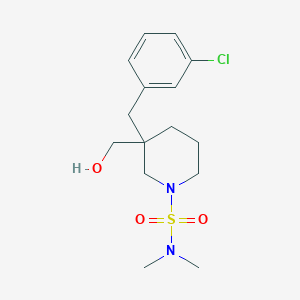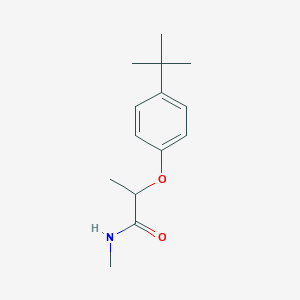![molecular formula C18H10BrN3O5 B6123187 N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B6123187.png)
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide, also known as BPNF, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BPNF has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide is not fully understood, but it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell membrane. This compound has also been shown to have antimicrobial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide in lab experiments is its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound has also been synthesized using different methods, which allows for optimization of yields and purity. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which may limit its potential applications.
Direcciones Futuras
Possible future directions for N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide research include the synthesis of novel derivatives with improved anticancer, antimicrobial, and antifungal activities. This compound may also be used as a building block in the synthesis of novel materials with unique properties. Further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
This compound is a chemical compound that has shown potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and possible future directions for this compound research include the synthesis of novel derivatives and the development of novel materials.
Métodos De Síntesis
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide has been synthesized using different methods, including the reaction of 4-bromoaniline with salicylic aldehyde followed by the reaction with nitrofurazone. Another method involves the reaction of 4-bromoaniline with 2-amino-5-nitrophenol followed by the reaction with salicylic acid. The synthesis of this compound has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide has shown potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and antifungal activities. This compound has also been used as a fluorescent probe for the detection of metal ions and as a building block in the synthesis of novel materials.
Propiedades
IUPAC Name |
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrN3O5/c19-11-3-1-10(2-4-11)18-21-13-9-12(5-6-14(13)27-18)20-17(23)15-7-8-16(26-15)22(24)25/h1-9H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJLTHYESHJMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-acetylphenyl)-7-[(5-iodo-2-furyl)methylene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B6123111.png)
![N-cyclopropyl-3-(1-{[5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B6123116.png)
![ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6123127.png)
![4-sec-butyl-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6123129.png)
![6,6-dimethyl-9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6123130.png)
![N-(4-fluorophenyl)-2-[(4-methyl-1-piperazinyl)amino]-2,2-diphenylacetamide](/img/structure/B6123134.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide](/img/structure/B6123135.png)
![2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B6123136.png)

![4-bromo-N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6123159.png)
![N-(3-acetylphenyl)-N'-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6123165.png)


